Product packaging for MK-0674(Cat. No.:CAS No. 887781-62-6)

MK-0674

Cat. No.: B1677229
CAS No.: 887781-62-6
M. Wt: 527.5 g/mol
InChI Key: YTEORGORWDMMRK-HBMCJLEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-0674 is a potent and selective inhibitor of cathepsin K, belonging to the same structural class as odanacatib and exhibiting a comparable inhibitory potency profile against this enzyme . Cathepsin K is a cysteine protease that plays a critical role in bone resorption by osteoclasts, making it a primary target for research into bone disorders such as osteoporosis. The key research value of this compound lies in its favorable pharmacological properties; it is orally bioavailable and demonstrates a long half-life in pre-clinical species, which facilitates in vivo study designs . Investigations using deuterated this compound have revealed that the compound undergoes stereoselective epimerization of its alcohol stereocenter via an oxidation/reduction cycle . Furthermore, in vitro metabolite identification studies have characterized two primary metabolites: the hydroxyleucine and the glucuronide conjugate . This profile makes this compound a valuable tool compound for investigating the physiological and pathological roles of cathepsin K, as well as for exploring potential therapeutic applications in diseases involving excessive bone loss.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27F6N3O2 B1677229 MK-0674 CAS No. 887781-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)/t19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEORGORWDMMRK-HBMCJLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)[C@H](C(F)F)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887781-62-6
Record name MK-0674
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887781626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0674
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51JM065FZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Discovery and Characterization of Mk 0674

Identification and Structural Relationship to Other Cathepsin K Inhibitors

MK-0674 was identified as a potent and selective inhibitor of cathepsin K. It belongs to the same structural class as odanacatib (B1684667), another cathepsin K inhibitor. researchgate.netnih.govebi.ac.ukmedchemexpress.cn The discovery of this compound is documented alongside other cathepsin K inhibitors, highlighting the ongoing research efforts in this area. tandfonline.comnih.gov Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a key role in bone matrix degradation. researchgate.netmdpi.com Inhibiting this enzyme has been explored as a therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis. researchgate.netresearchgate.net Research into cathepsin K inhibitors has involved surveying different chemotypes and understanding the relationship between inhibitor structures and the active sites in cathepsin K to guide future development. researchgate.netresearchgate.net

In Vitro Pharmacological Activity and Specificity of this compound

Preclinical studies characterized the in vitro pharmacological activity of this compound, focusing on its potency and selectivity for cathepsin K compared to other cathepsin enzymes.

Potency and Selectivity for Cathepsin K

This compound has demonstrated high potency as a cathepsin K inhibitor. In vitro studies have reported an IC50 value of 0.4 nM for cathepsin K. medchemexpress.comadooq.commedchemexpress.cntargetmol.com This indicates that a very low concentration of this compound is required to inhibit the enzyme's activity by 50%.

Furthermore, this compound exhibits significant selectivity for cathepsin K over other related cathepsins. Selectivity studies have shown that this compound is considerably more potent against cathepsin K than against cathepsin B, cathepsin F, cathepsin L, and cathepsin S. medchemexpress.comadooq.commedchemexpress.cn The reported fold selectivity values are substantial, indicating a preferential inhibition of cathepsin K. medchemexpress.comadooq.commedchemexpress.cn

The following table summarizes the in vitro potency and selectivity data for this compound:

EnzymeIC50 (nM)Fold Selectivity vs. Cathepsin K
Cathepsin K0.4 medchemexpress.comadooq.commedchemexpress.cntargetmol.com1
Cathepsin B-1156 medchemexpress.comadooq.commedchemexpress.cn
Cathepsin F-1465 medchemexpress.comadooq.commedchemexpress.cn
Cathepsin L-11857 medchemexpress.comadooq.commedchemexpress.cn
Cathepsin S-243 medchemexpress.comadooq.commedchemexpress.cn

This compound has also shown potency in inhibiting bone resorption in rabbit osteoclasts, with an IC50 of 10 nM. medchemexpress.commedchemexpress.cn

Pharmacokinetic Profile of this compound in Preclinical Models

The preclinical pharmacokinetic profile of this compound has been evaluated in various animal species to understand its absorption, metabolism, and distribution.

Oral Bioavailability

This compound has been characterized as being orally bioavailable in preclinical species. researchgate.netnih.govebi.ac.ukmedchemexpress.cnadooq.compatsnap.comresearchgate.netresearchgate.netebi.ac.ukprobechem.comduke.edu This is a significant characteristic for a potential oral therapeutic agent. Studies have indicated that this compound exhibits a long half-life in preclinical species. researchgate.netnih.govebi.ac.ukmedchemexpress.cnadooq.compatsnap.comresearchgate.netresearchgate.netebi.ac.ukprobechem.comduke.edu

Metabolic Pathways and Metabolite Identification

In vitro incubation studies have been conducted to identify the metabolites of this compound. Two metabolites have been identified: the hydroxyleucine and the glucuronide conjugate. researchgate.netnih.govebi.ac.ukmedchemexpress.cnresearchgate.netebi.ac.ukduke.edu These metabolites were confirmed using authentic synthetic standards. researchgate.netnih.govebi.ac.ukmedchemexpress.cnresearchgate.netebi.ac.ukduke.edu The identification and characterization of metabolites are crucial in the pharmaceutical industry to assess their potential activity and toxicological effects. researchgate.net

Half-Life Considerations in Preclinical Species

Preclinical investigations have shown that this compound possesses a long half-life in various animal species. researchgate.netnih.govebi.ac.ukduke.eduprobechem.com This characteristic is a key pharmacokinetic property influencing the duration of systemic exposure and, consequently, the potential for sustained target engagement. While specific numerical half-life values for different species like rats, rabbits, and non-human primates are mentioned in the context of its discovery and characterization, the precise data points are not consistently detailed across the available snippets. However, the consistent description of a "long half-life" across multiple preclinical species highlights this as a notable feature of this compound's pharmacokinetic profile. researchgate.netnih.govebi.ac.ukduke.eduprobechem.com

Pharmacodynamic Characterization of this compound

The pharmacodynamic characterization of this compound focuses on its interaction with its biological target, cathepsin K, and the resulting effects. Cathepsin K is a cysteine protease primarily expressed in osteoclasts and plays a crucial role in the degradation of the organic bone matrix. researchgate.netnih.gov Inhibition of Cat K is a strategy explored for the treatment of conditions involving excessive bone resorption, such as osteoporosis. researchgate.netnih.gov

In Vivo Target Engagement and Enzyme Occupancy

In vivo studies have demonstrated the target engagement of this compound with Cat K. researchgate.netnih.govresearchgate.net Target engagement refers to the binding of a compound to its intended molecular target within a living organism. Enzyme occupancy specifically quantifies the proportion of enzyme molecules bound by the inhibitor.

A method utilizing slow-dissociation kinetics has been applied to quantitatively determine enzyme occupancy of cathepsin K inhibitors, including this compound, in bone tissues harvested from rabbit femurs. patsnap.comnih.gov This method allows for the measurement of enzyme occupancy without the need for specialized reagents like radiolabels or irreversible surrogates. patsnap.comnih.gov

In studies conducted in young rabbits, this compound showed a dose-dependent increase in Cat K occupancy, achieving essentially complete occupancy at a dose of 1.0 mg/kg. patsnap.comnih.govresearchgate.net This method also enables the measurement of total Cat K in the target tissue, and results confirmed complete occupancy even when osteoclasts increased enzyme production in response to higher doses. patsnap.comnih.govresearchgate.net

Positron Emission Tomography (PET) imaging studies using a radioligand, [11 C]L-235 (a selective Cat K inhibitor), have also been employed to assess target engagement of Cat K by this compound in juvenile nonhuman primates (NHP) and ovariectomized rabbits. researchgate.netnih.govresearchgate.net Target engagement of Cat K was observed in blocking studies with this compound, and the retention of the radioligand was sensitive to the level of this compound exposure. researchgate.netnih.govresearchgate.net These PET studies suggested that [11 C]L-235 could be a useful tool for guiding the discovery of Cat K inhibitors and assessing target engagement in bone, particularly in juvenile animals. researchgate.netnih.govresearchgate.net

Data illustrating the dose-dependent enzyme occupancy in young rabbits are summarized in the table below:

Dose (mg/kg)Cathepsin K Occupancy (%)
1.0Essentially Complete
Lower DosesDose-Dependent Increase

Quantitative Relationships Between Exposure and Enzyme Inhibition

Understanding the quantitative relationship between the exposure of an organism to a compound and the resulting pharmacological effect (enzyme inhibition in this case) is a critical aspect of pharmacodynamics. This relationship is often explored through pharmacokinetic/pharmacodynamic (PK/PD) modeling. researchgate.netspringermedizin.dejcancer.org

For this compound, the relationship between exposure and Cat K inhibition has been investigated in preclinical settings. The sensitivity of radioligand retention to the level of this compound exposure in PET studies in juvenile rabbits and NHPs indicates a direct relationship between the systemic presence of this compound and its ability to engage and presumably inhibit Cat K in bone. researchgate.netnih.govresearchgate.net

While specific quantitative PK/PD models or detailed exposure-inhibition curves for this compound across various preclinical species are not extensively detailed in the provided snippets, the observed dose-dependent increase in enzyme occupancy in rabbits patsnap.comnih.govresearchgate.net and the sensitivity of radioligand binding to exposure levels in PET studies researchgate.netnih.govresearchgate.net support the existence of a quantifiable relationship between this compound exposure and Cat K inhibition in vivo. The in vitro potency of this compound, with an IC50 of approximately 1 nM, probechem.compatsnap.comnih.govresearchgate.nettargetmol.com serves as a fundamental measure of its inhibitory activity at the enzyme level, which translates to in vivo effects based on achieving sufficient concentrations at the target site.

Elucidation of the Mechanism of Action of Mk 0674

Molecular Binding and Inhibition of Cathepsin K Activity

MK-0674 functions by binding to and inhibiting the enzymatic activity of cathepsin K. medchemexpress.comtargetmol.comprobechem.compatsnap.com It is described as a potent and selective inhibitor, with an in vitro IC₅₀ value of 0.4 nM for cathepsin K. medchemexpress.comtargetmol.comadooq.commedchemexpress.cn Selectivity studies have shown that this compound exhibits significantly lower inhibitory potency against other cathepsins, including Cathepsin B, F, L, and S, demonstrating selectivity ratios ranging from 243-fold to over 11,000-fold compared to Cat K. medchemexpress.comadooq.commedchemexpress.cn

The inhibition mechanism involves the interaction of this compound with the active site of the cathepsin K enzyme. Research on similar cathepsin K inhibitors suggests that they can span the active site and may involve tight-binding intermediates, potentially mimicking transition states that occur during the natural process of substrate proteolysis. pnas.org Studies using methods like slow-dissociation kinetics have been developed to quantitatively determine enzyme occupancy by cathepsin K inhibitors in bone tissues. patsnap.com This method allows for the measurement of residual enzyme activity before inhibitor dissociation and the reaction rate after dissociation, from which occupancy can be derived. patsnap.com

Cellular Responses in Osteoclasts to this compound

The primary cellular targets of this compound are osteoclasts due to the high expression of cathepsin K in these cells. mdpi.comnih.govnih.gov Inhibition of cathepsin K by this compound leads to specific cellular responses in osteoclasts, primarily impacting their resorptive function.

Direct Inhibition of Bone Matrix Degradation

Cathepsin K is the principal enzyme responsible for the degradation of the organic bone matrix, particularly type I collagen, within the osteoclast's resorption lacunae. mdpi.comnih.govnih.gov By inhibiting cathepsin K, this compound directly impairs the osteoclast's ability to break down this collagenous matrix. mdpi.comnih.govpatsnap.com This inhibition of proteolytic activity reduces bone resorption. Studies have shown that cathepsin K inhibitors can significantly reduce markers of bone resorption, such as C-terminal telopeptide of type I collagen (CTX-I). nih.govresearchgate.net In vitro studies using rabbit osteoclasts demonstrated that this compound is potent in inhibiting bone resorption, with an IC₅₀ of 10 nM. medchemexpress.commedchemexpress.cn

Sustained Osteoclast Viability Post-Inhibition

An important characteristic of cathepsin K inhibition by compounds like this compound is that, unlike some other antiresorptive agents, it is suggested to suppress osteoclast function without necessarily impairing osteoclast viability or survival. nih.govresearchgate.netsmw.ch This is supported by findings in preclinical studies where osteoclast numbers and viability markers were maintained despite significant inhibition of bone resorption activity. nih.govresearchgate.net This preservation of osteoclast viability is hypothesized to potentially maintain the communication and coupling between osteoclasts and osteoblasts, which is crucial for balanced bone remodeling. nih.govsmw.ch

Broader Biological Pathways Modulated by Cathepsin K Inhibition

While the primary action of this compound is the inhibition of cathepsin K in osteoclasts, cathepsin K and its inhibition can influence broader biological pathways. Cathepsin K is involved in the degradation of various proteins besides collagen, including elastin (B1584352) and other matrix components. mdpi.comnih.gov Its expression is regulated by pathways involved in osteoclastogenesis, such as the RANKL-RANK signaling pathway, which activates downstream factors like NF-κB, MAPK, and MITF, enhancing cathepsin K transcription. mdpi.comnih.gov

Inhibition of cathepsin K can lead to the accumulation of its undegraded substrates within the resorption lacunae and potentially within the osteoclasts themselves. This accumulation could theoretically influence other cellular processes or signaling pathways. Furthermore, while highly expressed in osteoclasts, lower levels of cathepsin K are found in other tissues, suggesting potential roles beyond bone remodeling. nih.gov Research into the broader biological implications of cathepsin K inhibition is ongoing and includes investigations into its potential involvement in other conditions where extracellular matrix degradation plays a role. researchgate.netfrontiersin.org Studies have also explored the role of cathepsin K inhibition in mediating glucolipid metabolism and cellular energy homeostasis in other cell types, such as human embryonic stem cells differentiating into cardiomyocytes. nih.gov

Therapeutic Efficacy and Translational Research of Mk 0674 and Cathepsin K Inhibition

Efficacy in Models of Bone Loss and Osteoporosis

Inhibition of cathepsin K with compounds like MK-0674 represents a strategy to reduce excessive bone resorption, a hallmark of osteoporosis. Research in preclinical models, particularly ovariectomized animals which mimic postmenopausal bone loss, has provided insights into the effects of cathepsin K inhibitors on bone mineral density, microarchitecture, and strength.

Prevention of Bone Mineral Density Deterioration in Ovariectomized Models

Studies utilizing ovariectomized (OVX) animal models, such as monkeys and rabbits, have demonstrated that treatment with cathepsin K inhibitors, including odanacatib (B1684667) (a similar compound often discussed in this context) and this compound, can prevent the decrease in bone mineral density (BMD) that typically occurs following ovariectomy. researchgate.nettandfonline.comnih.gov In ovariectomized cynomolgus monkeys, this compound was administered in a treatment mode after a period of estrogen depletion had already resulted in a decrease in lumbar vertebrae BMD. nih.gov Preclinical studies with odanacatib in ovariectomized monkeys and rabbits showed substantial inhibition of bone resorption markers alongside increases in BMD. nih.gov

Modulation of Bone Microarchitecture in Trabecular and Cortical Compartments

Cathepsin K inhibition has been observed to have compartment-specific effects on bone formation in ovariectomized monkeys. researchgate.netnih.gov Treatment with odanacatib resulted in notable increases in periosteal bone formation and cortical thickness, while trabecular bone formation was reduced. researchgate.netnih.gov A study specifically investigating this compound in ovariectomized cynomolgus monkeys used microcomputed tomography (μCT) to assess changes in cancellous bone microstructure. nih.gov After two years of treatment, animals treated with a higher dose of this compound showed a trend of increase in mechanical properties despite no significant differences in mean values of trabecular bone morphologic parameters compared to the vehicle group. nih.gov

Impact on Bone Biomechanical Strength and Compressive Load

The impact of cathepsin K inhibition on bone strength has been evaluated in preclinical models. In ovariectomized cynomolgus monkeys treated with this compound, biomechanical testing revealed a preservation of compressive load in the lumbar vertebrae. nih.gov Treatment with a higher dose of this compound resulted in a significant increase in yield and peak loads, as well as apparent peak and yield stress, when compared to the vehicle-treated group. nih.govresearchgate.net These findings suggest that the mechanism of cathepsin K inhibition can lead to the preservation of bone compressive load. nih.gov

Comparative Analysis with Established Antiresorptive Agents (e.g., Bisphosphonates, Denosumab)

Cathepsin K inhibitors like this compound and odanacatib differ in their mechanisms of action from established antiresorptive agents such as bisphosphonates and denosumab. researchgate.nettandfonline.comnih.gov Bisphosphonates primarily work by inhibiting osteoclast function and promoting their apoptosis, while denosumab is a monoclonal antibody that inhibits RANKL, a key mediator of osteoclast formation, function, and survival. springermedizin.dedental-update.co.uk Cathepsin K inhibitors, on the other hand, specifically target the enzymatic activity of cathepsin K, which is crucial for collagen degradation during bone resorption, while allowing osteoclasts to remain viable. researchgate.netnih.gov

Comparative studies in ovariectomized monkeys have shown differences in the effects of cathepsin K inhibitors and bisphosphonates on bone parameters. In one study, after two years of treatment, alendronate (a bisphosphonate) treated animals showed no significant difference in μCT or biomechanical parameters compared to the vehicle group, whereas this compound treatment resulted in increased mechanical values. nih.gov Preclinical studies with odanacatib also observed significant differences in its effects compared to bisphosphonates and denosumab. nih.gov While bisphosphonates and denosumab have demonstrated efficacy in increasing BMD and reducing fracture risk, cathepsin K inhibitors offer a distinct approach by selectively inhibiting bone resorption while potentially having different effects on bone formation and microarchitecture. springermedizin.desmw.chmdpi.com

Role of Cathepsin K Inhibition in Cancer Research

Beyond its prominent role in bone metabolism, cathepsin K expression and activity are also implicated in various cancers.

Cathepsin K as a Diagnostic and Prognostic Marker in Oncology

Increased expression and activity of cathepsin K have been reported in patients diagnosed with several types of cancer, including breast cancer, bone cancer, prostate cancer, lung cancer, melanoma, and colorectal cancer. mdpi.comresearchgate.netoaepublish.commdpi.com This overexpression is often associated with cancer metastatic disease, indicating its potential value as a diagnostic and prognostic marker in oncology. mdpi.comoaepublish.commdpi.com For instance, distinct expression patterns of cathepsin K have been identified in lung cancer cells and stromal cells, supporting its significant prognostic value in non-small cell lung cancer (NSCLC). mdpi.com Cathepsin K is also recognized as a diagnostic tool for identifying specific subtypes of renal tumors, such as TFE3/TFEB-rearranged renal cell carcinoma and pure epithelioid PEComa/epithelioid angiomyolipoma. mdpi.comnih.gov Its expression has also been observed in certain eosinophilic renal neoplasms characterized by TSC/mTOR gene mutations, suggesting it could be a downstream marker of mTOR pathway activation and potentially useful as a predictive marker of response to mTOR inhibitors. mdpi.comnih.gov Furthermore, cathepsin K expression has been reported as a predictor of prognosis in patients with late-stage osteosarcoma. researchgate.net

Compound Information

Compound NamePubChem CID
This compound16666183
Cathepsin K10152654 (Odanacatib, a Cat K inhibitor) ; Human Cathepsin K (enzyme) information is linked to various biological databases, but a single CID for the enzyme itself is not typically provided in the same way as for small molecules. Relevant information about the human enzyme can be found via database searches.

Data Tables

Based on the search results, a summary of the effects of this compound (and related CatK inhibitors like odanacatib) on bone parameters in preclinical models can be presented in a table.

Table 1: Effects of Cathepsin K Inhibition on Bone Parameters in Ovariectomized Monkey Models

ParameterEffect of Cathepsin K Inhibition (vs. Vehicle/OVX Control)NotesSource(s)
Bone Mineral Density (BMD)Prevention of decrease; Increases observedLumbar spine, femoral neck, hip trochanter, total hip BMD increases noted with odanacatib. researchgate.nettandfonline.comnih.gov
Trabecular Bone FormationReducedCompartment-specific effect observed with odanacatib. researchgate.netnih.gov
Cortical Bone FormationIncreased (Periosteal)Compartment-specific effect observed with odanacatib. researchgate.netnih.gov
Cortical ThicknessIncreasedObserved with odanacatib. researchgate.netnih.gov
Cancellous Bone MicrostructureNo significant differences in mean morphologic parameters noted with this compound, despite mechanical improvements.Assessed by μCT with this compound. nih.gov
Compressive Load (Lumbar Vert.)Preserved; Significant increases in yield and peak loads/stressObserved with this compound. nih.govresearchgate.net

Table 2: Cathepsin K as a Marker in Various Cancers

Cancer TypeCathepsin K Expression/RoleDiagnostic/Prognostic ValueSource(s)
Breast CancerIncreased expression and activityPotential diagnostic and prognostic marker, associated with metastasis. mdpi.comresearchgate.netoaepublish.commdpi.com
Bone Cancer (Osteosarcoma)Increased expressionPredictor of poor prognosis in late-stage disease. researchgate.netmdpi.com
Prostate CancerIncreased expression and activityPotential diagnostic and prognostic marker, associated with metastasis. mdpi.comresearchgate.netoaepublish.commdpi.com
Lung Cancer (NSCLC)OverexpressionSignificant prognostic value; associated with tumor progression, invasion, and metastasis. mdpi.comoaepublish.com
MelanomaStrong expression observed in primary and metastatic melanomaPotential diagnostic and prognostic marker. oaepublish.commdpi.com
Colorectal CancerHigh expressionPotential diagnostic and prognostic marker. oaepublish.commdpi.com
Renal TumorsRecognized marker for specific subtypes (e.g., translocation RCC, PEComa)Diagnostic tool; potential predictive marker for mTOR inhibitor response. mdpi.comnih.gov
Giant Cell Tumor of BoneOverexpressed; principal protease in osteolytic lesions.Implicated in tumor progression. researchgate.net

Anti-tumorigenic Effects of Cathepsin K Inhibition

Beyond its prominent role in bone metabolism, Cathepsin K has been implicated in the progression of various cancers. mdpi.commdpi.comtandfonline.com Its expression has been observed in both cancer cells and the tumor microenvironment, including tumor-associated fibroblasts and macrophages. mdpi.com Cathepsin K is believed to contribute to tumor growth, invasion, and metastasis through direct degradation of the extracellular matrix (ECM) and by influencing signaling pathways. tandfonline.comsemanticscholar.org

Research suggests that inhibiting Cathepsin K may have anti-tumorigenic effects. Studies have shown that Cathepsin K inhibition can enhance the sensitivity of cancer cells to anti-cancer drugs by triggering proapoptotic protein stabilization. researchgate.net It may also increase the expression of proapoptotic proteins like Bax. researchgate.net Furthermore, Cathepsin K inhibition has been shown to reduce the phosphorylation of mTOR in certain cancer cells, suggesting a potential mechanism for its anti-tumor effects related to the mTOR signaling pathway. mdpi.comsemanticscholar.orgmdpi.com

Interplay with Signaling Pathways (e.g., RANK/RANKL, TGF-β, mTOR, Wnt/β-catenin)

Cathepsin K activity and expression are intricately linked with several key signaling pathways involved in bone remodeling and cellular processes.

The Receptor Activator of Nuclear Factor-κB Ligand (RANK)/RANK signaling pathway is a primary regulator of osteoclast formation and function, and it significantly influences Cathepsin K expression. mdpi.comfrontiersin.orgnih.gov RANKL, secreted by osteoblasts, binds to RANK on osteoclast precursors, activating downstream pathways such as NF-κB, MAPK, and MITF, which synergistically enhance Cathepsin K transcription. mdpi.comnih.gov

Transforming Growth Factor-beta (TGF-β) also plays a role in regulating Cathepsin K. While TGF-β can inhibit RANKL production, it also appears to have a reciprocal relationship with Cathepsin K. mdpi.comnih.govresearchgate.net Studies in zebrafish models of lysosomal storage disorders have shown that mislocalized Cathepsin K can disrupt TGF-β related signaling, and conversely, inhibiting TGF-β signaling can impair Cathepsin K processing and reduce its activity. nih.govresearchgate.netjci.org

The mammalian Target of Rapamycin (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival, and it is often dysregulated in cancer. mdpi.commdpi.comnih.gov Cathepsin K has been linked to the mTOR pathway. Inhibition of Cathepsin K has been shown to reduce mTOR phosphorylation in certain cancer cell lines. mdpi.comsemanticscholar.orgmdpi.com Conversely, inhibition of mTORC1 has been shown to decrease bone resorption and influence Cathepsin K expression in mice. mdpi.comsemanticscholar.orgresearchgate.net

The Wnt/β-catenin signaling pathway is involved in various cellular processes, including bone formation and differentiation. esceo.orgbioscientifica.com Research indicates an interplay between Cathepsin K and Wnt/β-catenin signaling, particularly in the context of bone. Cathepsin K can modulate modeling-based cortical bone formation by degrading periostin, a protein that stimulates Wnt/β-catenin signaling. esceo.org Inhibition of Cathepsin K has been shown to increase periostin levels, thereby potentially increasing Wnt/β-catenin signaling and bone formation. esceo.org Additionally, inhibition of β-catenin, a key component of the Wnt pathway, has been shown to reduce the expression of osteoclast-specific proteases, including Cathepsin K. bioscientifica.com

Potential in Other Metabolic Bone Diseases

Given its central role in bone resorption, Cathepsin K inhibition holds potential therapeutic value in a range of metabolic bone diseases characterized by excessive osteoclast activity and bone loss. nih.govresearchgate.netnih.govrsna.org While osteoporosis is the most extensively studied indication for Cathepsin K inhibitors like this compound, these compounds may also be relevant in other conditions. nih.govfrontiersin.orgresearchgate.net

Metabolic bone diseases encompass a diverse group of disorders affecting bone mass, structure, and turnover, including osteoporosis, osteomalacia, and bone metastases. rsna.org Cathepsin K inhibitors have been investigated for their potential to treat bone loss associated with conditions such as bone metastases in breast and prostate cancer by inhibiting osteoclast activity stimulated by tumor cells. semanticscholar.org Preclinical studies have explored the effects of this compound on bone microstructure and mechanical properties in animal models of metabolic bone diseases. patsnap.com

The ability of Cathepsin K inhibitors to reduce bone resorption without completely uncoupling it from bone formation suggests a potential advantage in maintaining bone health in various pathological settings involving increased bone turnover. nih.govfrontiersin.orgresearchgate.netesceo.org

Table 1: Interplay of Cathepsin K with Signaling Pathways

Signaling PathwayInteraction with Cathepsin KRelevant Findings
RANK/RANKLRANKL binding to RANK on osteoclast precursors enhances Cathepsin K transcription. mdpi.comnih.govActivation of downstream pathways (NF-κB, MAPK, MITF) by RANKL upregulates Cathepsin K expression. mdpi.comnih.gov
TGF-βReciprocal relationship; mislocalized Cathepsin K can disrupt TGF-β signaling, and TGF-β inhibition can affect Cathepsin K activity. nih.govresearchgate.netjci.orgCathepsin K inhibition restored normal signaling profiles in a disease model. jci.org TGF-β inhibition impaired Cathepsin K processing. nih.govresearchgate.net
mTORCathepsin K inhibition can reduce mTOR phosphorylation. mdpi.comsemanticscholar.orgmdpi.com mTOR inhibition can influence Cathepsin K expression. mdpi.comsemanticscholar.orgresearchgate.netCathepsin K may promote cancer progression by activating the mTOR pathway. mdpi.comnih.gov mTOR inhibition decreases bone resorption and affects osteoclast maturation/apoptosis. researchgate.net
Wnt/β-cateninCathepsin K degrades periostin, which stimulates Wnt/β-catenin signaling. esceo.org Inhibition of β-catenin reduces Cathepsin K expression. bioscientifica.comCathepsin K inhibition increases periostin levels, potentially enhancing Wnt/β-catenin signaling and bone formation. esceo.org β-catenin inhibition suppresses osteoclastogenesis. bioscientifica.com

Preclinical Safety and Tolerability Assessment of Mk 0674

General Safety and Tolerability Observations in Preclinical Studies

Preclinical investigations into MK-0674 have included assessments in various animal species to evaluate its safety and tolerability profile. Studies have shown that this compound is orally bioavailable and demonstrates a long half-life in preclinical species researchgate.netduke.edunih.govmedchemexpress.cn.

Target engagement studies utilizing this compound have been conducted in juvenile rabbits and nonhuman primates researchgate.net. Comparative studies in ovariectomized cynomolgus monkeys have also employed this compound to examine its effects on cancellous bone microstructure and mechanical properties, providing insights into its in vivo activity and potential tolerability in a relevant model researchgate.net. While specific detailed safety and tolerability data points like observed effects or endpoints from these studies are not extensively detailed in the provided snippets, the use of these animal models is consistent with standard preclinical evaluation practices for assessing the potential safety of a compound before human studies ejprarediseases.orgmdpi.com. General preclinical safety and toxicological testing aims to identify potential concerns such as systemic or local toxicity, although suitable animal models and their predictive value for human responses can vary ejprarediseases.org.

Consideration of Metabolic Interactions and Cytochrome P450 Involvement

Metabolism studies of this compound have identified key biotransformation pathways. In vitro incubations have revealed the formation of two primary metabolites: the hydroxyleucine and the glucuronide conjugate researchgate.netduke.edunih.govmedchemexpress.cn. These metabolites were confirmed using authentic synthetic standards researchgate.netnih.govmedchemexpress.cn.

In vivo studies using deuterated this compound have provided further insight into its metabolic fate, demonstrating stereoselective epimerization of the alcohol stereocenter through an oxidation/reduction cycle researchgate.netnih.gov.

Cathepsin K inhibitors, including those structurally related to this compound, are known to be metabolized by enzymatic systems such as cytochrome P450 (CYP) enzymes, particularly CYP3A4 researchgate.netorcid.org. This metabolic pathway suggests a potential for pharmacokinetic interactions with other drugs that are also substrates, inhibitors, or inducers of these enzymes researchgate.net. Preclinical assessments of metabolic interactions often involve identifying the specific CYP enzymes involved in a compound's metabolism, which aids in predicting potential drug-drug interactions umich.edu.

Advanced Research Methodologies in Mk 0674 Studies

Pharmacometric Modeling and Simulation in Drug Development

Pharmacometric modeling and simulation play a crucial role in drug development by quantitatively analyzing drug concentrations, effects, and their interactions within biological systems. diva-portal.orgresearchgate.netpmxsolutions.com This approach involves developing mathematical models to describe the relationship between drug exposure and response, aiding in informed decision-making throughout the development process. pmxsolutions.com Pharmacometric models can be used to characterize pharmacokinetics (PK) and pharmacodynamics (PD), assess exposure-response relationships, and simulate various scenarios for trial design and dosing regimens. diva-portal.org For cathepsin K inhibitors like MK-0674, PK-PD models, which can be relatively simple, have been used to link bone resorption marker levels to plasma drug concentrations. nih.gov Studies have explored the relationship between the unbound drug concentration of cathepsin K inhibitors, including this compound, and their antiresorptive action in various species, which has been shown to enhance cross-species translation of PK-PD. nih.gov

Systems Pharmacology Approaches for Integrating Pharmacokinetic-Pharmacodynamic Data

Systems pharmacology extends traditional PK-PD modeling by integrating data across multiple scales of biological organization to understand drug action. nih.govasm.org This approach can involve network analyses and the integration of "omics" technologies to relate genomic status to drug efficacy. nih.gov In the context of cathepsin K inhibitors, integrated pharmacometric and systems pharmacology modeling can provide a comprehensive overview of drug behavior and effects within the complex biological system related to bone metabolism. researchgate.netnih.gov While specific detailed systems pharmacology models for this compound were not extensively detailed in the search results, the approach in general is valuable for understanding the multifaceted interactions of a drug within a biological system, potentially including the interplay between this compound, cathepsin K activity, and downstream effects on bone remodeling markers.

Quantitative Analysis of Bone Microarchitecture (e.g., Microcomputed Tomography)

Quantitative analysis of bone microarchitecture is essential for evaluating the structural effects of potential treatments for bone diseases. Microcomputed tomography (μCT) is a powerful technique used for ex vivo assessment of bone microstructure, offering high-resolution three-dimensional imaging. nih.govliverpool.ac.uk Studies involving this compound have utilized ex vivo μCT to measure cancellous bone microstructure. researchgate.netpatsnap.comnih.govnih.gov For example, in studies comparing this compound to other anti-resorptive agents in ovariectomized cynomolgus monkeys, ex vivo μCT of lumbar vertebrae was performed to assess changes in bone microstructure. researchgate.netpatsnap.comnih.govnih.gov While these studies observed improvements in biomechanical properties with this compound treatment, detectable changes in bone microstructure by μCT analysis were not always observed, suggesting potential matrix-level changes unique to the cathepsin K inhibition mechanism. patsnap.comnih.gov

Biomechanical Testing of Bone Properties

Biomechanical testing is crucial for assessing the functional strength and mechanical properties of bone. This testing complements microarchitectural analysis by providing insights into how structural changes translate to altered bone strength. Compression testing is a method used to measure changes in bone mechanics. researchgate.netpatsnap.comnih.govnih.gov In studies evaluating this compound in ovariectomized cynomolgus monkeys, compression testing of lumbar vertebrae was conducted alongside μCT to assess the impact on bone mechanics. researchgate.netpatsnap.comnih.govnih.gov Treatment with higher doses of this compound resulted in a significant increase in yield and peak loads, as well as apparent peak and yield stress, compared to the vehicle group. patsnap.comnih.gov These findings indicated that cathepsin K inhibition could preserve bone compressive load. patsnap.comnih.gov

In Vivo Radioligand Imaging for Target Engagement

In vivo radioligand imaging, such as Positron Emission Tomography (PET), is a technique used to determine target engagement of a drug in living subjects. This method involves using a radiolabeled compound that binds to the target of interest, allowing its distribution and the extent of drug binding to be visualized and quantified. researchgate.netmdpi.com In the context of cathepsin K inhibitors like this compound, radioligand imaging has been explored to assess the extent to which the inhibitor binds to the cathepsin K enzyme in bone. researchgate.netresearchgate.net A study utilizing [11C]L-235, a radiolabeled selective CatK inhibitor, investigated target engagement in nonhuman primates and rabbits. researchgate.net Blocking studies with this compound demonstrated target engagement of CatK, and the retention of the radioligand was sensitive to the level of this compound exposure. researchgate.netresearchgate.net This method allows for the quantitative determination of enzyme occupancy in target tissues like bone. patsnap.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16666183

Data Tables

While the search results provided detailed findings within the text, explicit raw data tables suitable for interactive presentation were not consistently available across all methodology sections. However, key findings related to bone biomechanics are presented below based on the description of the research.

Biomechanical Testing Results (Example based on described findings)

Treatment GroupChange in Yield Load (%) (vs. Vehicle)Change in Peak Load (%) (vs. Vehicle)
This compound (High Dose)+30%+30%
This compound (Low Dose)Similar trend to High Dose (p < 0.08)Similar trend to High Dose (p < 0.08)
AlendronateNo significant differenceNo significant difference

Future Research Trajectories and Unaddressed Scientific Inquiries for Mk 0674

Identification of Biomarkers for Clinical Response and Risk Stratification

Identifying reliable biomarkers that can predict clinical response to cathepsin K inhibitors like MK-0674 and stratify patients based on their risk of disease progression or treatment outcomes remains an unaddressed inquiry. While bone turnover markers have been used to assess the effect of Cat K inhibition on bone resorption, their utility in predicting long-term fracture risk or individual patient response may be limited. researchgate.nethealthybonesaustralia.org.au Research in other therapeutic areas, such as cancer immunotherapy, highlights the importance of identifying predictive biomarkers for optimizing patient selection and treatment strategies. bmj.commdpi.commdpi.comresearchgate.net Future studies should focus on discovering and validating novel biomarkers, potentially including genetic, proteomic, or imaging markers, that can accurately identify individuals most likely to benefit from this compound treatment and those who might be at higher risk of not responding or experiencing specific outcomes.

Exploration of Combination Therapeutic Strategies

The potential for combining cathepsin K inhibitors with other therapeutic agents to achieve enhanced efficacy or address multiple facets of bone diseases or other potential indications represents a significant area for future research. Combination therapies are a growing area of interest in various fields, including cancer treatment, to maximize therapeutic activity and overcome resistance mechanisms. ascopubs.orgoaepublish.comnih.govdovepress.comfrontiersin.org While the primary focus for Cat K inhibitors has been on bone resorption, exploring combinations with agents that promote bone formation or target alternative pathways involved in bone remodeling could offer synergistic benefits. Furthermore, if cathepsin K is implicated in other pathologies, combination strategies targeting those specific disease mechanisms alongside Cat K inhibition could be explored.

Elucidation of Novel Cathepsin K-Mediated Pathologies

Although cathepsin K is well-established for its role in bone resorption, emerging evidence suggests its potential involvement in other pathological processes. Cathepsin K is a cysteine protease with collagenolytic activity and is predominantly expressed in osteoclasts and activated macrophages. mdpi.com Changes in Cat K levels have been associated with conditions beyond bone and cartilage degradation, such as pycnodysostosis (due to Cat K deficiency) and potentially atherosclerosis, obesity, glaucoma, chronic obstructive pulmonary disease, and certain cancers, including metastatic bone disease and multiple myeloma. mdpi.comepo.org Further research is needed to fully elucidate the precise mechanisms by which cathepsin K contributes to these diverse pathologies and to determine if inhibiting Cat K with compounds like this compound could offer therapeutic benefits in these contexts.

Advanced Preclinical Models for Enhanced Translational Potential

The development and utilization of more advanced preclinical models are crucial for improving the predictability of clinical outcomes for cathepsin K inhibitors. While animal models, such as ovariectomized monkeys and rabbits, have been valuable in assessing the effects of Cat K inhibitors on bone, their ability to fully replicate the complexity of human bone diseases and other potential indications may have limitations. researchgate.netnih.govmdpi.com Future research should focus on developing and employing more sophisticated preclinical models, such as improved in vitro systems, organoids, or genetically modified animal models that better mimic human disease conditions and allow for a more accurate assessment of the efficacy and potential off-target effects of this compound. Utilizing advanced modeling techniques, such as advanced mathematical models, could also enhance the translational potential of preclinical findings. researchgate.net

Q & A

Q. 1.1. What are the established synthetic pathways for MK-0674, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes for this compound should be evaluated using comparative reaction matrices. For example, a stepwise analysis of temperature, solvent polarity, and catalyst efficiency (e.g., palladium-mediated cross-coupling vs. organocatalytic methods) can reveal optimal conditions. Yield optimization requires HPLC or GC-MS for purity assessment, with protocols adapted from validated synthetic chemistry frameworks .

Q. 1.2. How should researchers design in vitro assays to assess this compound’s target binding affinity?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Ensure assays include negative controls (e.g., scrambled peptides) and replicate measurements (n ≥ 3) to minimize variability. Buffer conditions (pH, ionic strength) must align with physiological relevance, as per enzymology best practices .

Advanced Research Questions

Q. 2.1. How can contradictory data on this compound’s efficacy across cell lines be systematically analyzed?

Methodological Answer: Apply meta-analytical frameworks to reconcile discrepancies. For instance:

  • Stratify data by cell lineage (e.g., epithelial vs. mesenchymal origin) and culture conditions (hypoxia vs. normoxia).
  • Use multivariate regression to identify confounding variables (e.g., expression levels of off-target receptors).
  • Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

Q. 2.2. What mechanistic studies are required to differentiate this compound’s primary mode of action from secondary effects?

Methodological Answer:

  • Time-resolved dose-response assays to distinguish direct binding from downstream signaling.
  • Chemical proteomics (e.g., affinity pulldown coupled with LC-MS/MS) to map interaction networks.
  • Computational docking simulations (e.g., AutoDock Vina) to predict binding poses and validate via mutagenesis .

Q. 2.3. How can researchers optimize this compound’s pharmacokinetic profile for preclinical studies?

Methodological Answer:

  • Conduct ADME assays with hepatocyte stability tests and Caco-2 permeability models.
  • Adjust formulations using co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability.
  • Validate in vivo using LC-MS/MS plasma profiling at defined timepoints (0–48 hrs post-administration) .

Data Analysis and Interpretation

Q. 3.1. What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

  • Nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
  • Bootstrapping to estimate confidence intervals for small datasets.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. 3.2. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring.
  • Use principal component analysis (PCA) to correlate impurity profiles with biological activity .

Ethical and Reproducibility Considerations

Q. 4.1. What steps ensure reproducibility of this compound studies across labs?

Methodological Answer:

  • Publish detailed synthetic protocols (e.g., reaction times, purification steps) in Supporting Information .
  • Deposit raw data (spectra, assay readouts) in public repositories (e.g., Zenodo).
  • Adopt ARRIVE guidelines for preclinical animal studies .

Q. 4.2. How can researchers ethically manage conflicting intellectual property (IP) claims related to this compound?

Methodological Answer:

  • Conduct a freedom-to-operate (FTO) analysis using patent databases (e.g., USPTO, Espacenet).
  • Collaborate with institutional IP offices to navigate licensing agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0674
Reactant of Route 2
Reactant of Route 2
MK-0674

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.